molecular formula C19H17ClFN5O B11201420 [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone

[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B11201420
M. Wt: 385.8 g/mol
InChI Key: PMTSNLICUYPACW-UHFFFAOYSA-N
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Description

1-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(2-FLUOROPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties . This particular compound is of interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

The synthesis of 1-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(2-FLUOROPHENYL)PIPERAZINE typically involves multiple steps. One common method includes the use of “Click” chemistry, which is a modular approach to chemical synthesis . The process often starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(2-FLUOROPHENYL)PIPERAZINE undergoes several types of chemical reactions:

Scientific Research Applications

1-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(2-FLUOROPHENYL)PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(2-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes . The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule for therapeutic applications.

Comparison with Similar Compounds

Compared to other triazole derivatives, 1-[1-(2-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-(2-FLUOROPHENYL)PIPERAZINE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Similar compounds include:

This compound’s unique combination of a triazole ring with chlorophenyl and fluorophenyl groups makes it a valuable molecule for various scientific and industrial applications.

Properties

Molecular Formula

C19H17ClFN5O

Molecular Weight

385.8 g/mol

IUPAC Name

[1-(2-chlorophenyl)triazol-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H17ClFN5O/c20-14-5-1-3-7-17(14)26-13-16(22-23-26)19(27)25-11-9-24(10-12-25)18-8-4-2-6-15(18)21/h1-8,13H,9-12H2

InChI Key

PMTSNLICUYPACW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CN(N=N3)C4=CC=CC=C4Cl

Origin of Product

United States

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